2,6-dichloro-N-(morpholin-4-yl)benzamide
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Overview
Description
2,6-dichloro-N-(morpholin-4-yl)benzamide is an organic compound with the molecular formula C11H12Cl2N2O2. It is characterized by the presence of two chlorine atoms at the 2 and 6 positions of the benzene ring, and a morpholine ring attached to the amide nitrogen. This compound is used in various scientific research applications due to its unique chemical properties .
Scientific Research Applications
2,6-dichloro-N-(morpholin-4-yl)benzamide is used in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Research on its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
Target of Action
The primary target of 2,6-dichloro-N-(morpholin-4-yl)benzamide is currently unknown
Mode of Action
Without information on the specific target, the mode of action of this compound remains unclear . Once the target is identified, it will be possible to understand how this compound interacts with its target and the resulting changes that occur.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown . These effects can be determined once the target and mode of action are identified.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Without specific information on the target and mode of action of this compound, it is challenging to discuss how environmental factors might influence its action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichloro-N-(morpholin-4-yl)benzamide typically involves the reaction of 2,6-dichlorobenzoyl chloride with morpholine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification and quality control to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
2,6-dichloro-N-(morpholin-4-yl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.
Major Products
Substitution Reactions: The major products depend on the nucleophile used. For example, reaction with an amine would yield a substituted amide.
Hydrolysis: The major products are 2,6-dichlorobenzoic acid and morpholine.
Comparison with Similar Compounds
Similar Compounds
- 2,6-dichloro-N-(piperidin-4-yl)benzamide
- 2,6-dichloro-N-(pyrrolidin-4-yl)benzamide
- 2,6-dichloro-N-(azetidin-4-yl)benzamide
Uniqueness
2,6-dichloro-N-(morpholin-4-yl)benzamide is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties compared to its analogs. The morpholine ring can enhance the compound’s solubility and stability, making it more suitable for certain applications .
Properties
IUPAC Name |
2,6-dichloro-N-morpholin-4-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N2O2/c12-8-2-1-3-9(13)10(8)11(16)14-15-4-6-17-7-5-15/h1-3H,4-7H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHGGAHVDAJTBQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1NC(=O)C2=C(C=CC=C2Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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